

N-methylbicyclo[3.1.0]hexan-3-amine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-methylbicyclo[3.1.0]hexan-3-amine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological relevance of **N-methylbicyclo[3.1.0]hexan-3-amine**. Due to the limited availability of experimental data for this specific molecule, this guide incorporates information from closely related analogs and predicted data to offer a thorough understanding of its core characteristics.

Chemical Properties

N-methylbicyclo[3.1.0]hexan-3-amine is a bicyclic amine with a rigid carbon skeleton. The bicyclo[3.1.0]hexane framework, which consists of a cyclopentane ring fused to a cyclopropane ring, imparts significant conformational rigidity. This structural feature is of high interest in medicinal chemistry as it can lead to increased selectivity and potency when incorporated into bioactive molecules.

Physicochemical Data

Quantitative experimental data for **N-methylbicyclo[3.1.0]hexan-3-amine** is scarce in publicly available literature. The following table summarizes predicted and available data for the parent compound and a closely related analog, 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride.

Property	N-methylbicyclo[3.1.0]hexan-3-amine	3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride	Source
Molecular Formula	C ₇ H ₁₃ N	C ₇ H ₁₄ ClN	PubChem[1], Smolecule[2]
Molecular Weight	111.18 g/mol	147.64 g/mol	PubChem[1], Smolecule[2]
CAS Number	1780459-81-5	2866322-96-3	BLDpharm, Smolecule[2]
Predicted XlogP	1.2	-	PubChem[1]
Predicted pKa	11.04 ± 0.20 (for the amine)	-	ChemicalBook
Physical Form	Not specified	Not specified	
Melting Point	Not available	Not available	
Boiling Point	Not available	Not available	

Spectral Data

Experimental spectral data (NMR, IR, MS) for **N-methylbicyclo[3.1.0]hexan-3-amine** are not readily available in peer-reviewed literature. However, based on the structure, the following characteristic spectral features would be expected:

- ¹H NMR:** Signals corresponding to the N-methyl group (singlet), protons on the bicyclic core (complex multiplets), and a proton attached to the nitrogen (if not exchanged).
- ¹³C NMR:** Resonances for the N-methyl carbon, and distinct signals for the carbons of the bicyclo[3.1.0]hexane skeleton.
- Mass Spectrometry:** A molecular ion peak corresponding to the molecular weight of the compound.

- Infrared Spectroscopy: Characteristic N-H stretching and bending vibrations for a secondary amine, as well as C-H and C-C stretching and bending vibrations of the bicyclic alkane structure.

Synthesis and Experimental Protocols

The synthesis of **N-methylbicyclo[3.1.0]hexan-3-amine** can be achieved through the reductive amination of bicyclo[3.1.0]hexan-3-one with methylamine. This is a common and effective method for the formation of amines from ketones.

Synthesis of the Precursor: Bicyclo[3.1.0]hexan-3-one

The key precursor, bicyclo[3.1.0]hexan-3-one, can be synthesized via several routes. One common approach involves the intramolecular cyclization of a suitable precursor. For instance, the treatment of a 2,6-dibromocyclohexanone with an organometallic salt at low temperatures can yield the bicyclo[3.1.0]hexan-6-one skeleton, which can then be converted to the 3-one isomer.^[3]

Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol for the synthesis of **N-methylbicyclo[3.1.0]hexan-3-amine** from bicyclo[3.1.0]hexan-3-one.

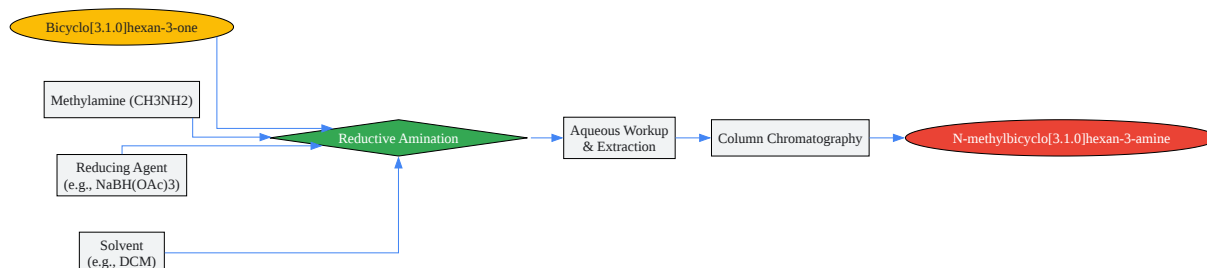
Materials:

- Bicyclo[3.1.0]hexan-3-one
- Methylamine (as a solution in a suitable solvent like THF or as a hydrochloride salt)
- A reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN)
- A suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
- Acetic acid (if using methylamine hydrochloride)
- Standard laboratory glassware and workup reagents (e.g., saturated sodium bicarbonate solution, brine, drying agent like anhydrous sodium sulfate)

Procedure:

- To a solution of bicyclo[3.1.0]hexan-3-one in the chosen solvent, add methylamine. If using methylamine hydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) and a small amount of acetic acid to facilitate imine formation may be required.
- Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine.
- Add the reducing agent portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling.
- Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
- Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
- Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield **N-methylbicyclo[3.1.0]hexan-3-amine**.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **N-methylbicyclo[3.1.0]hexan-3-amine**.

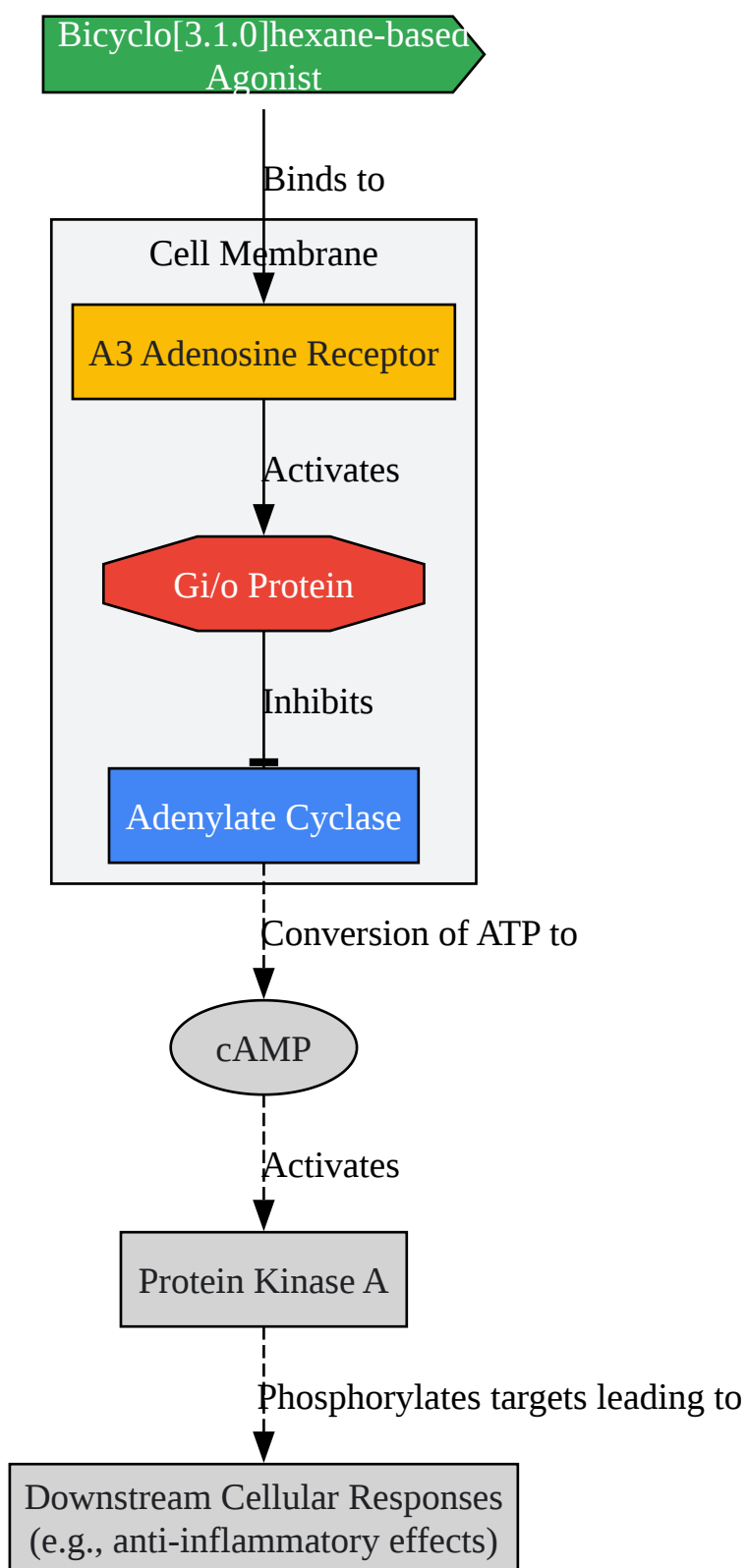
Pharmacological Relevance and Signaling Pathways

The bicyclo[3.1.0]hexane scaffold is a key component in a number of potent and selective ligands for various G protein-coupled receptors (GPCRs), most notably the adenosine receptors. While the specific pharmacological profile of **N-methylbicyclo[3.1.0]hexan-3-amine** has not been extensively reported, its structural similarity to known adenosine receptor modulators suggests it could have activity at these targets.

Adenosine A₃ Receptor Signaling

Many bicyclo[3.1.0]hexane-containing nucleoside analogs are potent and selective agonists for the adenosine A₃ receptor (A₃AR).^{[4][5]} Activation of the A₃AR, which is coupled to the inhibitory G protein (Gi), leads to a cascade of intracellular events.

Signaling Pathway of A₃ Adenosine Receptor Agonists:



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Caption: A₃ Adenosine Receptor signaling pathway.

Upon agonist binding, the A₃AR activates the G_i protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This pathway is implicated in the anti-inflammatory and cardioprotective effects observed with A₃AR agonists.

Conclusion

N-methylbicyclo[3.1.0]hexan-3-amine represents a simple yet structurally intriguing molecule. Its rigid bicyclo[3.1.0]hexane core makes it a valuable scaffold for the design of novel therapeutic agents, particularly those targeting GPCRs. While specific experimental data for this compound remains limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential pharmacological context based on the extensive research into related bicyclo[3.1.0]hexane derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and its potential applications in drug discovery and development.

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